molecular formula C30H18 B1362538 Dibenzo[a,l]pentacene CAS No. 227-09-8

Dibenzo[a,l]pentacene

Cat. No.: B1362538
CAS No.: 227-09-8
M. Wt: 378.5 g/mol
InChI Key: XSTMLGGLUNLJRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[a,l]pentacene can be synthesized through various methods, including:

Industrial Production Methods:

Biological Activity

Dibenzo[a,l]pentacene (DB[a,l]P) is a polycyclic aromatic hydrocarbon (PAH) notable for its complex structure, which consists of five linearly fused benzene rings, yielding the molecular formula C30_{30}H18_{18}. This compound has garnered attention not only for its electronic properties but also for its potential biological activities, particularly in the context of carcinogenicity and photodynamic therapy.

Overview of Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies indicate significant interactions with biological systems. The compound exhibits potent carcinogenic properties, particularly when compared to other PAHs such as benzo[a]pyrene (B[a]P). In vitro studies have shown that DB[a,l]P is capable of inducing morphological transformations in mouse embryo fibroblasts at concentrations as low as 0.10 µM, where B[a]P was inactive, highlighting its potency as a carcinogen .

The biological activity of this compound is primarily attributed to its ability to form DNA adducts upon metabolic activation. When DB[a,l]P is metabolized, it generates reactive intermediates that can bind to DNA, leading to mutagenic changes. The predominant DNA adduct identified in studies is the anti-DB[a,l]PDE-deoxyadenosine adduct, which has been linked to various forms of cancer .

Photodynamic Properties

This compound's photophysical properties also suggest potential applications in biomedicine. It has been observed to generate reactive oxygen species (ROS) upon exposure to light, which can be harnessed for photodynamic therapy (PDT). This therapeutic approach utilizes light-activated compounds to produce cytotoxic effects in targeted cells, offering a promising avenue for cancer treatment.

Comparative Analysis with Other PAHs

A comparative analysis of this compound and other PAHs reveals its unique position in terms of biological activity. The following table summarizes the comparative potency and biological effects of selected PAHs:

CompoundMorphological Transformation PotencyDNA Adduct FormationPhotodynamic Potential
This compoundHigh (active at 0.10 µM)YesYes
Benzo[a]pyreneModerate (inactive at low conc.)YesLimited
Dibenzo[a,h]anthraceneModerateYesLimited

Case Studies and Research Findings

  • Carcinogenicity Studies : In a study comparing the carcinogenic potential of various PAHs, this compound demonstrated significantly higher transforming activity in C3H10T1/2 cells than B[a]P. This was evidenced by the formation of specific DNA adducts linked to tumorigenesis .
  • Photodynamic Applications : Investigations into the photodynamic properties of this compound indicate its capability to generate singlet oxygen and other reactive species under UV light exposure. These findings suggest that this compound could be developed into a novel photosensitizer for PDT applications.
  • Synthetic Pathways : The synthesis of this compound has been explored through various methods including alkyne benzannulation and cyclodehydrogenation, which are critical for producing this compound in a pure form for biological studies.

Properties

IUPAC Name

heptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-3-7-27-19(5-1)9-11-21-13-23-16-26-18-30-22(12-10-20-6-2-4-8-28(20)30)14-24(26)15-25(23)17-29(21)27/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTMLGGLUNLJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C6C=CC7=CC=CC=C7C6=C5)C=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177225
Record name Dibenzo(a,l)pentacene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227-09-8
Record name Dibenzo[a,l]pentacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227-09-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,l)pentacene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[a,l]pentacene
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Record name Dibenzo(a,l)pentacene
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Record name Dibenzo[a,l]pentacene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dibenzo[a,l]pentacene interact with F6TCNNQ in a heterojunction, and what are the implications of this interaction?

A1: this compound acts as an electron donor when paired with Hexafluorotetracyanonaphthoquinodimethane (F6TCNNQ) in an organic heterojunction. [, ] This interaction results in a charge-transfer interface, effectively forming a localized charge transfer with ionic character. Evidence for this charge transfer can be observed through the appearance of the F6TCNNQ anion in spectroscopic data. Notably, this compound demonstrates a stronger electron donating ability compared to Pentacene, likely due to the presence of additional benzene rings influencing the interface morphology. [] This enhanced charge transfer could lead to improved performance in organic electronic devices.

Q2: How does the structure of this compound contribute to its properties in organic semiconductor applications?

A2: The extended aromatic system of this compound, characterized by its multiple fused benzene rings, plays a crucial role in its electronic properties. [, ] This extended conjugation leads to enhanced visible light absorption, making it a promising material for applications like organic solar cells. [] Additionally, the planar structure of this compound allows for close packing in the solid state, facilitating efficient charge transport, a desirable property for organic semiconductors.

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